molecular formula C19H16Cl2N2O6 B5057865 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(3,4-DICHLOROPHENYL)CARBAMOYL]PROPANOATE

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(3,4-DICHLOROPHENYL)CARBAMOYL]PROPANOATE

Cat. No.: B5057865
M. Wt: 439.2 g/mol
InChI Key: ALLCSNBJHHIGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(3,4-DICHLOROPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound that features a combination of nitro, methyl, oxo, and carbamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(3,4-DICHLOROPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps, including nitration, esterification, and carbamoylation. The nitration process often uses a mixture of nitric acid and sulfuric acid to introduce the nitro group into the aromatic ring

Industrial Production Methods

In industrial settings, continuous flow microreactor systems are employed to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amines.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products Formed

    Amines: From the reduction of the nitro group.

    Halogenated Compounds: From electrophilic substitution reactions.

Scientific Research Applications

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(3,4-DICHLOROPHENYL)CARBAMOYL]PROPANOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The nitro and carbamoyl groups are key functional groups that participate in binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(3,4-DICHLOROPHENYL)CARBAMOYL]PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 4-(3,4-dichloroanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O6/c1-11-2-3-12(8-16(11)23(27)28)17(24)10-29-19(26)7-6-18(25)22-13-4-5-14(20)15(21)9-13/h2-5,8-9H,6-7,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLCSNBJHHIGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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